Methyl 2-(2-methoxyethoxy)acetate

Description

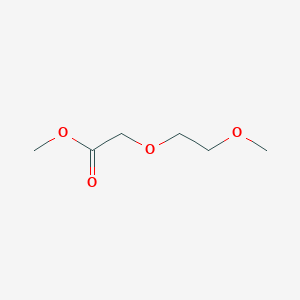

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-methoxyethoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-8-3-4-10-5-6(7)9-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIJWDAZRLBHGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401298824 | |

| Record name | Methyl 2-(2-methoxyethoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17640-28-7 | |

| Record name | Methyl 2-(2-methoxyethoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17640-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(2-methoxyethoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(2-methoxyethoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2-methoxyethoxy)acetate is a valuable organic compound with applications as a solvent and an intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways for its preparation, including detailed experimental protocols, quantitative data, and mechanistic diagrams. The two principal routes discussed are the Fischer esterification of 2-(2-methoxyethoxy)acetic acid and the Williamson ether synthesis. Furthermore, the synthesis of the precursor, 2-(2-methoxyethoxy)acetic acid, via the oxidation of 2-(2-methoxyethoxy)ethanol is also detailed. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound, with the chemical formula C₆H₁₂O₄, is an ester that also possesses an ether linkage, granting it unique solubility and reactivity characteristics.[1] Its utility as a solvent and a building block in organic synthesis necessitates reliable and efficient methods for its production.[1] This guide outlines the core synthetic strategies for obtaining this compound, with a focus on providing actionable experimental details and comparative data.

Synthesis Pathways

There are two primary pathways for the synthesis of this compound:

-

Pathway 1: Fischer Esterification of 2-(2-methoxyethoxy)acetic acid. This is the most direct route, involving the acid-catalyzed reaction of 2-(2-methoxyethoxy)acetic acid with methanol.[1]

-

Pathway 2: Williamson Ether Synthesis. This method involves the formation of the ether bond as a key step, typically by reacting an alkali metal salt of 2-methoxyethanol with a haloacetate ester.

Pathway 1: Fischer Esterification

The Fischer esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[2]

Caption: Fischer Esterification of 2-(2-methoxyethoxy)acetic acid.

Materials:

-

2-(2-methoxyethoxy)acetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-methoxyethoxy)acetic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by distillation under reduced pressure.

| Parameter | Value | Reference |

| Reactant Ratio | 1:10 to 1:20 (acid:alcohol) | General Fischer Esterification practice |

| Catalyst Loading | 0.05 - 0.1 eq (Sulfuric Acid) | General Fischer Esterification practice |

| Reaction Temperature | Reflux (approx. 65-70 °C) | General Fischer Esterification practice |

| Reaction Time | 2 - 4 hours | General Fischer Esterification practice |

| Expected Yield | >90% (based on analogous reactions) | [3] |

Pathway 2: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for forming ethers via an Sₙ2 reaction between an alkoxide and an organohalide.[4] In this case, the alkoxide of 2-methoxyethanol reacts with a methyl haloacetate.

Caption: Williamson Ether Synthesis for this compound.

Materials:

-

2-Methoxyethanol

-

Sodium hydride (NaH) or other strong base

-

Methyl chloroacetate or methyl bromoacetate

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Water

-

Organic solvent for extraction (e.g., diethyl ether)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-methoxyethanol (1.0 eq) in anhydrous THF or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add a solution of methyl chloroacetate (1.0 eq) in the same anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with an organic solvent like diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation under reduced pressure.

| Parameter | Value | Reference |

| Reactant Ratio | 1:1.1:1 (alcohol:base:haloacetate) | General Williamson Synthesis practice |

| Reaction Temperature | 0 °C to room temperature | General Williamson Synthesis practice |

| Reaction Time | 12 - 24 hours | General Williamson Synthesis practice |

| Expected Yield | Moderate to high, dependent on conditions | General Williamson Synthesis practice |

Synthesis of Precursor: 2-(2-methoxyethoxy)acetic acid

The precursor for the Fischer esterification pathway, 2-(2-methoxyethoxy)acetic acid, can be synthesized by the oxidation of 2-(2-methoxyethoxy)ethanol.[1]

Reaction Scheme

Caption: Oxidation of 2-(2-methoxyethoxy)ethanol.

Experimental Protocol (using KMnO₄)

Materials:

-

2-(2-methoxyethoxy)ethanol

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve 2-(2-methoxyethoxy)ethanol (1.0 eq) in water in a round-bottom flask and cool in an ice bath.

-

Slowly add a solution of potassium permanganate (approximately 2.0 eq) in water, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the purple color of the permanganate has disappeared.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with hydrochloric acid to a pH of approximately 2.

-

If any brown manganese dioxide remains, add a small amount of sodium bisulfite until the solution is colorless.

-

Extract the aqueous solution with an organic solvent such as ethyl acetate.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2-(2-methoxyethoxy)acetic acid.

Quantitative Data

| Parameter | Value | Reference |

| Reactant Ratio | 1:2 (alcohol:KMnO₄) | General oxidation principles |

| Reaction Temperature | 0 °C to room temperature | General oxidation principles |

| Expected Yield | Moderate to high | Based on similar oxidations |

Conclusion

This technical guide has detailed two primary synthetic pathways for this compound: Fischer esterification and Williamson ether synthesis. The Fischer esterification of the corresponding carboxylic acid is a more direct and often higher-yielding approach. The Williamson ether synthesis provides an alternative route, particularly if the starting haloacetate is readily available. The choice of pathway will depend on the availability of starting materials, desired scale, and laboratory capabilities. The provided experimental protocols and quantitative data serve as a valuable starting point for the successful synthesis of this important organic compound.

Experimental Workflows

Caption: Experimental workflows for the synthesis of this compound.

References

"Methyl 2-(2-methoxyethoxy)acetate" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Methyl 2-(2-methoxyethoxy)acetate. The information is curated for professionals in research and development, with a focus on structured data presentation, detailed experimental protocols, and logical visualizations to support laboratory applications.

Core Chemical Identity and Properties

This compound is a chemical compound classified as both a glycol ether and an ester.[1] This dual functionality imparts a unique combination of properties, making it a versatile solvent and a useful intermediate in organic synthesis.[1] Its structure consists of a methyl ester group with a 2-methoxyethoxy substituent.[1]

Chemical Structure and Identifiers

The structural and identifying information for this compound is summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 17640-28-7 | [2] |

| Molecular Formula | C₆H₁₂O₄ | [1][2] |

| Molecular Weight | 148.16 g/mol | [2] |

| SMILES | COCCOCC(=O)OC | [2] |

| InChI | InChI=1S/C6H12O4/c1-8-3-4-10-5-6(7)9-2/h3-5H2,1-2H3 | [2] |

| InChIKey | JLIJWDAZRLBHGX-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound. It is important to note that many of the readily available data are computationally predicted rather than experimentally determined.

| Property | Value | Notes | Reference |

| Boiling Point | 185.4 ± 15.0 °C | Predicted | [1] |

| Density | 1.030 ± 0.06 g/cm³ | Predicted | [1] |

| XLogP3 | -0.1 | Computed | [2] |

| Topological Polar Surface Area | 44.8 Ų | Computed | [2] |

Synthesis and Reactivity

The most direct and common method for synthesizing this compound is through the Fischer esterification of 2-(2-methoxyethoxy)acetic acid with methanol, using an acid catalyst.[1][3] Alternatively, it can be prepared by reacting 2-(2-methoxyethoxy)ethanol with acetic acid or its derivatives.[1]

General Reaction Scheme: Fischer Esterification

The diagram below illustrates the acid-catalyzed esterification of 2-(2-methoxyethoxy)acetic acid with methanol to yield this compound.

Experimental Protocol: Representative Fischer Esterification

Objective: To synthesize this compound from 2-(2-methoxyethoxy)acetic acid and methanol.

Materials:

-

2-(2-methoxyethoxy)acetic acid

-

Anhydrous Methanol (used in excess as both reactant and solvent)

-

Concentrated Sulfuric Acid (catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate or Diethyl ether (for extraction)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (optional, for high purity)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-methoxyethoxy)acetic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents). The methanol acts as both a reactant and the solvent, driving the equilibrium towards the product.[5]

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid's molar amount) to the solution.[3]

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[3] Allow the reaction to proceed for several hours (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC) if desired.

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Workup - Extraction: Dissolve the residue in an organic solvent like ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel.

-

Neutralization: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, and finally with brine.[3][4] During the bicarbonate wash, be sure to vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas.

-

Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[3]

-

Isolation: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): If higher purity is required, the crude product can be purified by fractional distillation under reduced pressure.

Key Reactions

This compound can participate in several key chemical transformations:

-

Hydrolysis: The ester bond is susceptible to hydrolysis under acidic or basic conditions, yielding 2-(2-methoxyethoxy)acetic acid and methanol.[1]

-

Oxidation: While the ester itself is relatively stable to oxidation, the precursor alcohol, 2-(2-methoxyethoxy)ethanol, can be oxidized to the corresponding carboxylic acid.[1]

-

Reduction: The ester group can be reduced to an alcohol, forming 2-(2-methoxyethoxy)ethanol.[1]

-

Nucleophilic Substitution: The ester group can undergo nucleophilic substitution, allowing for the introduction of other functional groups.[1]

Applications and Relevance in Drug Development

This compound and related glycol ether esters are primarily used as industrial solvents in products like inks, dyes, and coatings due to their excellent solvency for a wide range of substances.[6][7][8]

In the context of drug development, its utility is multifaceted:

-

Chemical Intermediate: It serves as a valuable building block in the synthesis of more complex molecules.[1]

-

Pharmaceutical Solvent: Glycol ethers are used as solvents in the formulation and synthesis of pharmaceuticals.[6][8][9]

-

Potential as a Prodrug: There is a conceptual basis for its use as a prodrug. In a biological system, the ester linkage can be hydrolyzed by enzymes to release active metabolites in a controlled manner.[1] However, specific examples of its application as a prodrug in developed therapeutics are not prominent in the literature. The fatty acid esters of glycol ethers are known to be saponified in biological environments to their parent compounds.[7]

The following diagram outlines a general workflow for the synthesis and purification of this compound in a research setting.

Safety and Handling

As with all chemicals, proper safety precautions should be observed when handling this compound. It is advisable to consult the specific Safety Data Sheet (SDS) provided by the supplier. General safety measures include working in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.

Conclusion

This compound is a compound with a valuable set of properties derived from its dual ether and ester functionalities. While its primary applications are as a solvent and chemical intermediate, its potential role in areas such as drug delivery warrants further investigation. The synthesis is straightforward, typically following a standard Fischer esterification protocol. This guide provides the foundational technical information required for its synthesis, handling, and application in a research and development setting.

References

- 1. This compound | 17640-28-7 | Benchchem [benchchem.com]

- 2. This compound | C6H12O4 | CID 28661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 6. nbinno.com [nbinno.com]

- 7. iloencyclopaedia.org [iloencyclopaedia.org]

- 8. What are Glycol Ethers? - Glycol Ethers Online [glycol-ethers.eu]

- 9. Glycol ethers - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Methyl 2-(2-methoxyethoxy)acetate (CAS: 17640-28-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(2-methoxyethoxy)acetate, a chemical compound with applications as a solvent and intermediate in various chemical syntheses. This document consolidates its physicochemical properties, outlines detailed experimental protocols for its synthesis and analysis, and describes its metabolic pathway and toxicological profile.

Core Data Presentation

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 17640-28-7 | [1] |

| Molecular Formula | C₆H₁₂O₄ | [2][3] |

| Molecular Weight | 148.16 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 185.4 ± 15.0 °C (Predicted) | [3] |

| Density | 1.030 ± 0.06 g/cm³ (Predicted) | [3] |

| InChI Key | JLIJWDAZRLBHGX-UHFFFAOYSA-N | [1][2] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

| Technique | Data Availability | Source(s) |

| ¹³C NMR | Spectrum available | [4] |

| Infrared (IR) | Vapor Phase IR spectrum available | [4] |

| Mass Spectrometry (MS) | Mass spectrum available | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and adapted from similar procedures.

Synthesis Protocol: Acid-Catalyzed Esterification

A common route for the synthesis of this compound is the Fischer esterification of 2-(2-methoxyethoxy)ethanol with acetic acid, using a strong acid as a catalyst.[2]

Materials:

-

2-(2-methoxyethoxy)ethanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (catalyst)

-

Anhydrous Sodium Bicarbonate

-

Anhydrous Magnesium Sulfate

-

Dichloromethane

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.0 molar equivalent of 2-(2-methoxyethoxy)ethanol with 1.2 molar equivalents of glacial acetic acid.

-

Slowly add a catalytic amount (e.g., 0.05 molar equivalents) of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with dichloromethane.

-

Wash the organic layer sequentially with deionized water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The following is a general protocol that can be adapted for specific instrumentation. A similar protocol has been used for the analysis of its metabolite, (2-methoxyethoxy)acetic acid (MEAA), in urine samples.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary Column (e.g., HP-1 or equivalent, 50 m x 0.20 mm i.d.)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate. For quantitative analysis, a known concentration of an internal standard should be added.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet, which is typically heated to ensure rapid volatilization.

-

Separation: The components of the sample are separated on the capillary column based on their boiling points and interactions with the stationary phase. A typical temperature program could be:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: Increase to 230°C at a rate of 10°C/minute

-

Final hold: 230°C for 5 minutes

-

-

Detection: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each component.

-

Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify and quantify this compound by comparison to a reference standard.

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via acid-catalyzed esterification.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Workflow: GC-MS Analysis

The diagram below outlines the key steps in the analysis of this compound using Gas Chromatography-Mass Spectrometry.

Caption: Workflow for the GC-MS analysis of this compound.

Metabolic Pathway

This compound is metabolized in the body, primarily in the liver, through a two-step oxidative process. This pathway is significant as the final metabolite is responsible for the compound's toxicity. Glycol ether acetates are rapidly hydrolyzed to the parent glycol ether by plasma esterases.[5] The parent glycol ether, 2-(2-methoxyethoxy)ethanol, is then oxidized.

Caption: Metabolic pathway of this compound.

References

- 1. ICSC 0476 - 2-METHOXYETHYL ACETATE [chemicalsafety.ilo.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Cutaneous metabolism of glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The toxicology of glycol ethers and its relevance to man | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. ecetoc.org [ecetoc.org]

Spectroscopic Profile of Methyl 2-(2-methoxyethoxy)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(2-methoxyethoxy)acetate (CAS No: 17640-28-7), a key building block in various chemical syntheses. This document details expected and observed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights for compound identification and characterization.

Molecular Structure and Spectroscopic Overview

This compound possesses the following structure:

CH₃-O-CH₂-CH₂-O-CH₂-COOCH₃

This structure gives rise to characteristic spectroscopic signatures. The following sections detail the expected and reported data for ¹H NMR, ¹³C NMR, IR, and MS analyses.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. Due to the limited availability of fully assigned experimental spectra in public databases, some assignments are predicted based on the analysis of similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.73 | s | 3H | -COOCH₃ |

| ~ 4.13 | s | 2H | -O-CH₂-COO- |

| ~ 3.68 | t | 2H | -O-CH₂-CH₂-O- |

| ~ 3.55 | t | 2H | CH₃-O-CH₂- |

| ~ 3.38 | s | 3H | CH₃-O- |

Predicted data is based on additive models and spectral data of similar compounds.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O (ester) |

| ~ 72 | -O-CH₂-CH₂-O- |

| ~ 70 | -O-CH₂-COO- |

| ~ 69 | CH₃-O-CH₂- |

| ~ 59 | CH₃-O- |

| ~ 52 | -COOCH₃ |

Predicted data is based on computational models and spectral data of analogous esters and ethers.

Infrared (IR) Spectroscopy

A vapor phase IR spectrum is available for this compound.[1][2] The characteristic absorption bands are predicted as follows:

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2975 - 2850 | Strong | C-H stretch (alkane) |

| 1750 - 1735 | Strong | C=O stretch (ester) |

| 1250 - 1000 | Strong | C-O stretch (ether and ester) |

Mass Spectrometry (MS)

The mass spectrum of this compound has been reported via Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 45 | Top Peak | [CH₃OCH₂]⁺ |

| 59 | 2nd Highest | [COOCH₃]⁺ or [CH₃OCH₂CH₂]⁺ |

| 58 | 3rd Highest | [CH₃OCH=CH₂]⁺• |

The molecular ion peak [M]⁺ at m/z 148 may be of low abundance or absent.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

¹H NMR: A standard proton experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C experiment is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment.

-

Spectral Collection: The FT-IR spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: A small volume of the sample solution (typically 1 µL) is injected into the GC, where the compound is vaporized and separated from the solvent on a capillary column (e.g., a DB-5 or equivalent). The oven temperature is programmed to ramp up to ensure good separation.

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at a standard energy (e.g., 70 eV) is used to fragment the molecule. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Physical Properties of Methyl 2-(2-methoxyethoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of Methyl 2-(2-methoxyethoxy)acetate, a compound of interest in various chemical and pharmaceutical research settings. The information presented herein is intended to support laboratory work and theoretical modeling by providing essential data and standardized experimental protocols.

Core Physical Properties

| Physical Property | Predicted Value |

| Boiling Point | 185.4 ± 15.0 °C |

| Density | 1.030 ± 0.06 g/cm³ |

It is important to note that these figures are computationally derived and should be confirmed through experimental validation for critical applications.

Experimental Protocols

For researchers seeking to experimentally determine these physical properties, the following standard laboratory procedures are recommended.

Determination of Boiling Point

The boiling point is a critical indicator of a substance's volatility and purity. The distillation method is a reliable technique for its measurement.

Methodology:

-

Apparatus Assembly: A standard distillation apparatus should be assembled. This includes a round-bottom flask to hold the sample, a distillation head equipped with a calibrated thermometer, a condenser to cool the vapor, and a receiving flask to collect the distillate. It is crucial that the thermometer bulb is positioned slightly below the side arm of the distillation head to accurately measure the temperature of the vapor in equilibrium with the boiling liquid.

-

Sample Preparation: The round-bottom flask is filled with this compound to approximately half its volume. To promote smooth boiling and prevent bumping, a few boiling chips or a magnetic stirrer should be added.

-

Heating and Distillation: The flask is heated gently. As the temperature of the liquid rises, it will begin to boil, and the resulting vapor will ascend into the distillation head.

-

Temperature Measurement: The temperature is carefully monitored. The boiling point is recorded as the stable temperature at which the liquid is actively boiling and a steady stream of condensate is collected in the receiving flask. This temperature represents the point of equilibrium between the liquid and vapor phases at the ambient atmospheric pressure.

Determination of Density

Density, the ratio of mass to volume, is a fundamental property used for substance identification and characterization.

Methodology:

-

Mass of Empty Vessel: A clean, dry pycnometer or a graduated cylinder is accurately weighed on an analytical balance.

-

Volume of Sample: A precise volume of this compound is transferred into the weighed vessel. When using a graduated cylinder, the volume should be read from the bottom of the meniscus. A pycnometer provides a more accurate volume measurement.

-

Mass of Sample and Vessel: The vessel containing the liquid sample is reweighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty vessel from the total mass. The density is then calculated by dividing the mass of the liquid by its volume. For enhanced accuracy, it is recommended to perform the measurement at a controlled temperature, as density is temperature-dependent.

Visualized Workflows and Relationships

To further clarify the experimental processes and the relationship between the compound and its properties, the following diagrams are provided.

Caption: Standard experimental workflows for physical property measurement.

Caption: Relationship between the compound and its core physical properties.

A Comprehensive Technical Guide to the Solubility of Methyl 2-(2-methoxyethoxy)acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-methoxyethoxy)acetate, a member of the glycol ether ester family, is a versatile solvent with applications spanning various industrial and research sectors. Its unique molecular structure, incorporating both ether and ester functionalities, imparts a desirable combination of properties, including its solvency characteristics.[1] This guide provides a detailed overview of the solubility of this compound in organic solvents, its physicochemical properties, and standardized experimental protocols for solubility determination.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is fundamental to its application. The table below summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C6H12O4 | [2] |

| Molecular Weight | 148.16 g/mol | [2] |

| CAS Number | 17640-28-7 | [2] |

| Boiling Point (Predicted) | 185.4 ± 15.0 °C | [3] |

| Density (Predicted) | 1.030 ± 0.06 g/cm³ | [3] |

| LogP (Octanol-Water Partition Coefficient) | -0.1 (Computed) | [2] |

Solubility Profile in Organic Solvents

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its chemical nature as a glycol ether ester provides strong indications of its solubility behavior. The presence of both polar (ester and ether groups) and non-polar (alkyl chain) characteristics allows it to be miscible with a variety of organic solvents.

Based on general principles of "like dissolves like" and information on similar glycol ether esters, the following qualitative solubility profile can be inferred:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Miscible | The ether and ester groups can form hydrogen bonds with the hydroxyl group of the alcohols. |

| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO) | Miscible | The polarity of these solvents is compatible with the polar functionalities of this compound. |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Limited to Miscible | The alkyl portion of the molecule allows for some interaction with non-polar solvents. Complete miscibility may depend on the specific solvent. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Miscible | These solvents have intermediate polarity and are generally good solvents for a wide range of organic compounds. |

It is crucial for researchers to experimentally verify the solubility in their specific solvent system of interest.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method is based on the isothermal shake-flask method, a reliable and widely used technique.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrumentation (e.g., HPLC, NMR).

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The excess solute should be clearly visible as a separate phase.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solute to settle for at least 2 hours, while maintaining the constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected sample through a syringe filter to remove any suspended microparticles of the undissolved solute.

-

Accurately dilute the filtered sample with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the same solvent with known concentrations.

-

Analyze the calibration standards and the diluted sample using a pre-validated analytical method (e.g., GC-FID).

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Logical Relationships in Solubility

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces. The following diagram illustrates the key relationships influencing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in specific organic solvents is sparse in the literature, its chemical structure as a glycol ether ester suggests broad miscibility with many common polar and non-polar organic solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust methodology for their determination. A thorough understanding of the principles of solubility and the application of standardized experimental procedures are essential for the effective utilization of this versatile solvent in research and development.

References

"Methyl 2-(2-methoxyethoxy)acetate" material safety data sheet (MSDS) information

Introduction

Chemical Identification

| Identifier | Value |

| Chemical Name | Methyl 2-(2-methoxyethoxy)acetate |

| CAS Number | 17640-28-7[1][2][3] |

| Molecular Formula | C6H12O4[2][3] |

| Molecular Weight | 148.16 g/mol [1][2] |

| Synonyms | Acetic acid, 2-(2-methoxyethoxy)-, methyl ester[3] |

| InChI Key | JLIJWDAZRLBHGX-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

The following table summarizes the available physical and chemical properties for this compound. Much of this data is based on computational models and may not reflect experimentally determined values.

| Property | Value | Source |

| Boiling Point | Data Not Available | |

| Melting Point | Data Not Available | |

| Flash Point | Data Not Available | |

| Density | Data Not Available | |

| Solubility | Soluble in polar organic solvents | Benchchem |

Toxicological Information

Specific toxicological data, such as LD50 or LC50 values, for this compound were not available in the searched resources. The compound is intended for research use only and is not for human or veterinary use.[1]

| Data Point | Value |

| Acute Oral Toxicity (LD50) | Data Not Available |

| Acute Dermal Toxicity (LD50) | Data Not Available |

| Acute Inhalation Toxicity (LC50) | Data Not Available |

| Skin Corrosion/Irritation | Data Not Available |

| Serious Eye Damage/Irritation | Data Not Available |

| Carcinogenicity | Data Not Available |

| Mutagenicity | Data Not Available |

| Reproductive Toxicity | Data Not Available |

Exposure Controls and Personal Protection

Standard laboratory safety protocols should be followed when handling this chemical. This includes the use of personal protective equipment (PPE) and ensuring work is conducted in a well-ventilated area.

| Control Parameter | Recommendation |

| Engineering Controls | Work in a well-ventilated area, such as a fume hood. |

| Eye/Face Protection | Wear safety glasses or goggles. |

| Skin Protection | Wear protective gloves and a lab coat. |

| Respiratory Protection | If ventilation is inadequate, use a suitable respirator. |

Experimental Protocols

Specific experimental protocols for the handling or use of this compound are not detailed in the available safety information. However, a general workflow for handling a chemical spill is a critical safety protocol in any laboratory setting.

Caption: General workflow for responding to a chemical spill.

Handling and Storage

Information regarding specific storage conditions is limited. General best practices for chemical storage should be followed.

| Aspect | Recommendation |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

| Handling | Avoid contact with skin and eyes. Do not ingest or inhale. |

Disclaimer: The information provided in this document is based on limited publicly available data and is intended for informational purposes only. It is not a substitute for a comprehensive Material Safety Data Sheet (SDS). Users should exercise caution and consult additional resources before handling this chemical.

References

"Methyl 2-(2-methoxyethoxy)acetate" synonyms and alternative names

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(2-methoxyethoxy)acetate, including its nomenclature, physicochemical properties, synthesis methodologies, and key spectral data. This document is intended to serve as a valuable resource for professionals in research and development.

Nomenclature and Identification

This compound is a chemical compound classified as both an ester and a glycol ether. Its unique bifunctional nature influences its chemical reactivity and physical properties.

Synonyms and Alternative Names:

-

IUPAC Name: this compound

-

CAS Number: 17640-28-7

-

Acetic acid, 2-(2-methoxyethoxy)-, methyl ester

-

methyl 2-methoxyethoxyacetate

-

RefChem:157262

-

JLIJWDAZRLBHGX-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that a significant portion of the available data is based on computational predictions, as experimentally determined values are not widely published.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₄ | - |

| Molecular Weight | 148.16 g/mol | - |

| Predicted Boiling Point | 185.4 ± 15.0 °C | ChemicalBook |

| Predicted Density | 1.030 ± 0.06 g/cm³ | ChemicalBook |

| XLogP3 | -0.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

| Exact Mass | 148.073559 g/mol | PubChem |

| Topological Polar Surface Area | 44.8 Ų | PubChem |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several pathways. The most common methods involve the esterification of its carboxylic acid precursor or a two-step process starting from the corresponding alcohol.

Fischer Esterification of 2-(2-methoxyethoxy)acetic acid

This is the most direct route to this compound.[1] The reaction involves the acid-catalyzed esterification of 2-(2-methoxyethoxy)acetic acid with methanol.

General Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-methoxyethoxy)acetic acid in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The excess methanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by distillation under reduced pressure.

Oxidation of 2-(2-methoxyethoxy)ethanol followed by Esterification

This two-step synthesis pathway begins with the oxidation of 2-(2-methoxyethoxy)ethanol to form the intermediate, 2-(2-methoxyethoxy)acetic acid.[1] This intermediate is then esterified with methanol as described in the previous section.

Step 1: Oxidation of 2-(2-methoxyethoxy)ethanol

Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1] The reaction conditions would need to be carefully controlled to favor the formation of the carboxylic acid.

Step 2: Esterification

The resulting 2-(2-methoxyethoxy)acetic acid is then subjected to Fischer esterification with methanol as detailed in section 3.1.

Chemical Reactivity

This compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 2-(2-methoxyethoxy)acetic acid and methanol.[1] This reaction can be catalyzed by both acids and bases (saponification).[1]

Spectral Data

Available spectral information is crucial for the identification and characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetate group and the methoxy protons of the ester group. The protons on the ethoxy portion of the molecule would likely appear as complex multiplets.[1]

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of unique carbon environments within the molecule, confirming its carbon backbone.[1]

-

Mass Spectrometry (GC-MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the parent molecule and its fragmentation pattern, which aids in confirming its elemental composition.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic strong absorption band for the C=O stretching of the ester group.

Logical Relationships and Workflows

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis of this compound starting from 2-(2-methoxyethoxy)ethanol.

Caption: Two-step synthesis of this compound.

Nomenclature Hierarchy

This diagram shows the relationship between the different names and identifiers for the compound.

Caption: Nomenclature and identifiers for the target compound.

References

Unlocking Therapeutic Potential: An In-depth Technical Guide to the Research Applications of Methyl 2-(2-methoxyethoxy)acetate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-methoxyethoxy)acetate, a seemingly simple ester and glycol ether, serves as a versatile and valuable scaffold in the landscape of modern medicinal chemistry. While its direct biological activity is not extensively documented, its true potential lies in its role as a key building block for the synthesis of a diverse array of more complex and biologically active molecules. This technical guide delves into the core research applications of this compound and its principal derivatives, providing insights into their synthesis, potential therapeutic applications, and the experimental methodologies underpinning their evaluation. The inherent physicochemical properties of the 2-(2-methoxyethoxy)acetyl moiety, including its polarity and hydrogen bonding capabilities, make it an attractive synthon for modulating the solubility, permeability, and target engagement of drug candidates.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C6H12O4 | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 17640-28-7 | [1] |

| LogP | -0.1 | [1] |

Synthetic Pathways and Methodologies

The primary route to this compound and its derivatives involves standard esterification and amidation reactions. The parent acid, 2-(2-methoxyethoxy)acetic acid, is a key intermediate.

Experimental Protocol: Synthesis of 2-(2-methoxyethoxy)acetic acid

A common method for the synthesis of the parent acid involves the oxidation of 2-(2-methoxyethoxy)ethanol.

Materials:

-

2-(2-methoxyethoxy)ethanol

-

Potassium permanganate (KMnO4) or other suitable oxidizing agent

-

Sulfuric acid (H2SO4)

-

Sodium bisulfite (NaHSO3)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

A solution of 2-(2-methoxyethoxy)ethanol in water is prepared and cooled in an ice bath.

-

A solution of potassium permanganate is added dropwise to the cooled alcohol solution with vigorous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the purple color of the permanganate has disappeared.

-

The reaction is quenched by the slow addition of sodium bisulfite until the manganese dioxide precipitate is dissolved.

-

The aqueous solution is acidified with sulfuric acid to a pH of approximately 2.

-

The product, 2-(2-methoxyethoxy)acetic acid, is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude acid.

-

Further purification can be achieved by distillation under reduced pressure.

Experimental Protocol: Synthesis of N-substituted 2-(2-methoxyethoxy)acetamides

The synthesis of acetamide derivatives, which are frequently explored for their biological activity, typically involves the coupling of 2-(2-methoxyethoxy)acetic acid with a desired amine.

Materials:

-

2-(2-methoxyethoxy)acetic acid

-

Substituted amine

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

Triethylamine (TEA) or other base

-

Dichloromethane (DCM) or other suitable solvent

Procedure:

-

2-(2-methoxyethoxy)acetic acid is dissolved in dry dichloromethane.

-

Triethylamine is added to the solution, followed by the substituted amine.

-

The mixture is cooled in an ice bath, and a solution of dicyclohexylcarbodiimide in dichloromethane is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The precipitated dicyclohexylurea is removed by filtration.

-

The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 2-(2-methoxyethoxy)acetamide.[2]

Potential Research Applications in Drug Development

The 2-(2-methoxyethoxy)acetyl moiety has been incorporated into various molecular scaffolds to explore a range of therapeutic applications.

Anticancer Activity

Derivatives incorporating the 2-(2-methoxyethoxy)acetate group have been investigated for their potential as anticancer agents. For instance, certain 2-arylbenzoxazole acetic acid derivatives have demonstrated cytotoxic activity against cancer cell lines.[1] The presence of the acetic acid group at specific positions on the benzoxazole nucleus has been shown to enhance this activity.[1]

| Compound Class | Cell Line | Activity | Reference |

| 2-Arylbenzoxazole acetic acid derivatives | MCF-7 (Breast Cancer) | Promising Cytotoxicity | [1] |

| 2-Arylbenzoxazole acetic acid derivatives | HCT-116 (Colon Cancer) | Promising Cytotoxicity | [1] |

Anti-inflammatory Activity

The structural features of 2-(2-methoxyethoxy)acetate derivatives make them candidates for the development of novel anti-inflammatory agents. The synthesis of various ester and amide derivatives of this scaffold has been pursued to evaluate their in vivo analgesic and anti-inflammatory properties.[3] Notably, some of these derivatives have exhibited significant anti-inflammatory and analgesic effects with a reduced risk of gastric ulceration compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Kinase Inhibition

The 2-(2-methoxyethoxy)acetyl group can be utilized as a fragment in the design of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The methoxy group can form key hydrogen bonds within the ATP-binding pocket of kinases, contributing to the potency and selectivity of the inhibitor.[4] While specific examples directly using the "2-(2-methoxyethoxy)acetyl" moiety are not abundant in publicly available literature, the principles of fragment-based drug design suggest its potential in this area.

Prodrug Development

The ester linkage in this compound and its derivatives makes it an ideal candidate for prodrug design. A prodrug is an inactive or less active molecule that is converted into an active drug in the body. The ester can be designed to be cleaved by esterases, releasing the active parent drug at the target site. This approach can be used to improve the solubility, permeability, and pharmacokinetic profile of a drug.

Conclusion and Future Directions

This compound and its derivatives represent a promising platform for the discovery and development of new therapeutic agents. The versatility of its synthesis and the favorable physicochemical properties of the 2-(2-methoxyethoxy)acetyl moiety provide a strong foundation for its application in medicinal chemistry. While research into its direct applications is ongoing, its utility as a scaffold for generating novel anticancer, anti-inflammatory, and kinase-inhibiting compounds is evident. Future research should focus on the systematic exploration of structure-activity relationships (SAR) for various derivatives, the elucidation of their mechanisms of action at the molecular level, and the optimization of their pharmacokinetic and pharmacodynamic properties for clinical translation. The continued investigation of this chemical entity holds significant promise for expanding the arsenal of therapeutic options for a range of diseases.

References

- 1. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prodrug approaches for the development of a long-acting drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Esterification of 2-(2-methoxyethoxy)acetic acid to Methyl 2-(2-methoxyethoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-methoxyethoxy)acetate is a valuable chemical intermediate characterized by its dual functionality as both an ester and a glycol ether.[1] This unique structure imparts desirable properties such as solubility in polar organic solvents, making it a versatile building block in the synthesis of more complex molecules and a useful solvent in various chemical processes.[1] In the pharmaceutical industry, compounds with such moieties can serve as non-protic polar solvents or as precursors for active pharmaceutical ingredients.

The most common and direct route for the synthesis of this compound is the Fischer-Speier esterification of 2-(2-methoxyethoxy)acetic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is a reversible process.[1] To achieve high yields, the equilibrium is shifted towards the product side by using an excess of the alcohol (methanol) and/or by removing the water formed during the reaction.[1]

These application notes provide a detailed protocol for the laboratory-scale synthesis of this compound, including reaction setup, purification, and characterization.

Materials and Methods

Materials

-

2-(2-methoxyethoxy)acetic acid (≥98%)

-

Methanol (anhydrous, ≥99.8%)

-

Sulfuric acid (concentrated, 95-98%)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate (for extraction)

-

Deionized water

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or pH meter

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Infrared (IR) spectrometer

-

Gas chromatograph-mass spectrometer (GC-MS)

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.4 g (0.1 mol) of 2-(2-methoxyethoxy)acetic acid in 100 mL of methanol.

-

Catalyst Addition: While stirring, slowly add 1 mL of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Effervescence will be observed.

-

Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.

-

Extraction: To the remaining residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.

-

Washing: Combine the organic extracts and wash with 50 mL of deionized water, followed by 50 mL of brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

-

Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain the pure this compound.

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| 2-(2-methoxyethoxy)acetic acid | 13.4 g (0.1 mol) | |

| Methanol | 100 mL (excess) | [1] |

| Catalyst | ||

| Concentrated Sulfuric Acid | 1 mL | [1] |

| Reaction Conditions | ||

| Temperature | Reflux (~65°C) | |

| Reaction Time | 4-6 hours | |

| Product | ||

| Expected Yield | 70-85% (based on similar esterifications) | |

| Appearance | Colorless oil | |

| Molecular Formula | C₆H₁₂O₄ | |

| Molecular Weight | 148.16 g/mol |

Characterization Data

-

¹³C NMR: Spectral data for this compound is available for comparison.

-

IR Spectroscopy: Expected peaks include a strong C=O stretch for the ester group around 1740 cm⁻¹ and C-O stretches for the ether and ester linkages.

-

Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z = 148.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Signaling pathway of the Fischer-Speier esterification mechanism.

References

Application Notes and Protocols for Methyl 2-(2-methoxyethoxy)acetate in Coating Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-methoxyethoxy)acetate, with the CAS number 17640-28-7, is a high-performance solvent belonging to the family of glycol ether esters.[1] Its unique molecular structure, featuring both ether and ester functionalities, imparts a favorable combination of properties that make it a versatile component in various coating formulations. This document provides detailed application notes and experimental protocols for the evaluation and use of this compound in coating systems.

Chemical Structure:

Physicochemical Properties

Understanding the fundamental properties of a solvent is crucial for predicting its behavior in a coating formulation. While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its key known and computed properties.

| Property | Value | Source |

| Chemical Formula | C₆H₁₂O₄ | [1][2] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| CAS Number | 17640-28-7 | [1][2][3] |

| Appearance | Colorless liquid | |

| XLogP3 | -0.1 | [2] |

Applications in Coating Formulations

This compound serves as a powerful solvent for a wide range of resins used in the coatings industry. Its balanced properties make it suitable for various applications, including:

-

Automotive Coatings: Its slow evaporation rate can be beneficial in automotive refinish applications, promoting excellent flow and leveling, which are critical for achieving a high-gloss, smooth finish.

-

Industrial Coatings: It can be used in the formulation of high-solids coatings to reduce viscosity and improve application properties.[4]

-

Architectural Coatings: As a coalescing agent in latex paints, it can aid in film formation, leading to improved durability and appearance.

Key Performance Attributes in Coatings

The incorporation of this compound into a coating formulation can influence several key performance characteristics:

-

Solvency: Its ether and ester linkages provide excellent solvency for a variety of polymers, including acrylics, polyesters, and urethanes.[1] This ensures good resin solubility and stability of the coating formulation.

-

Viscosity Control: Like other glycol ethers, it is an effective viscosity-reducing solvent, which is particularly important in high-solids formulations to achieve the desired application viscosity.

-

Drying Time: While specific data is unavailable, as a glycol ether ester, it is expected to have a moderate to slow evaporation rate. This characteristic allows for longer wet edge time, improved flow and leveling, and can help to prevent film defects such as orange peel and solvent popping.

-

Film Properties: The use of an appropriate solvent is critical for achieving desired film properties. The slow evaporation of solvents like this compound can contribute to better film formation, leading to enhanced gloss, hardness, and adhesion.

Experimental Protocols

The following protocols outline the methodologies for evaluating the performance of this compound in a typical solvent-borne acrylic coating formulation.

Protocol 1: Evaluation of Viscosity Reduction Efficiency

Objective: To determine the efficiency of this compound in reducing the viscosity of a standard acrylic resin solution.

Materials:

-

This compound

-

Standard acrylic resin (e.g., 50% solution in xylene)

-

Toluene or Xylene (as a control solvent)

-

Brookfield viscometer or equivalent

-

Glass beakers and stir bars

-

Analytical balance

Procedure:

-

Prepare a series of solutions by adding varying percentages (e.g., 5%, 10%, 15%, 20% by weight) of this compound to a known amount of the acrylic resin solution.

-

Prepare a similar series of solutions using the control solvent.

-

Thoroughly mix each solution until homogeneous.

-

Allow the solutions to equilibrate to a constant temperature (e.g., 25°C).

-

Measure the viscosity of each solution using the Brookfield viscometer at a specified spindle speed.

-

Record the viscosity readings and plot a graph of viscosity versus solvent concentration for both this compound and the control solvent.

Data Presentation:

| Solvent Concentration (% w/w) | Viscosity with this compound (cP) | Viscosity with Control Solvent (cP) |

| 0 | ||

| 5 | ||

| 10 | ||

| 15 | ||

| 20 |

Protocol 2: Determination of Drying Time

Objective: To assess the effect of this compound on the drying time of a coating formulation.

Materials:

-

Coating formulations with and without this compound.

-

Drawdown bar or film applicator.

-

Glass or steel test panels.

-

Drying time recorder or manual testing equipment (for set-to-touch, tack-free, and dry-hard times).

Procedure:

-

Prepare two coating formulations: one with a standard solvent package and one where a portion of the standard solvent is replaced with this compound.

-

Apply a uniform film of each coating onto separate test panels using a drawdown bar to a specified wet film thickness.

-

Immediately start the drying time recorder or begin manual testing at regular intervals.

-

Determine the set-to-touch, tack-free, and dry-hard times for each coating under controlled temperature and humidity conditions.

Data Presentation:

| Drying Stage | Formulation with Standard Solvent (minutes) | Formulation with this compound (minutes) |

| Set-to-Touch | ||

| Tack-Free | ||

| Dry-Hard |

Protocol 3: Evaluation of Film Properties

Objective: To evaluate the impact of this compound on the final properties of the cured coating film.

Materials:

-

Cured coating panels from Protocol 2.

-

Gloss meter (60° and 20°).

-

Pencil hardness tester (ASTM D3363).

-

Cross-hatch adhesion tester (ASTM D3359).

Procedure:

-

After the coatings have fully cured (typically 7 days at 25°C and 50% relative humidity), perform the following tests on each panel:

-

Gloss: Measure the 60° and 20° gloss of each coating.

-

Hardness: Determine the pencil hardness of each film.

-

Adhesion: Evaluate the adhesion of the coating to the substrate using the cross-hatch method.

-

-

Record and compare the results for the two formulations.

Data Presentation:

| Film Property | Formulation with Standard Solvent | Formulation with this compound |

| Gloss (60°) | ||

| Gloss (20°) | ||

| Pencil Hardness | ||

| Adhesion (ASTM D3359) |

Visualizations

Logical Workflow for Solvent Evaluation

Caption: Workflow for evaluating a new solvent in a coating formulation.

Influence of Solvent on Coating Properties

Caption: Interrelationship of solvent choice and key coating properties.

Conclusion

This compound is a promising solvent for a variety of coating applications due to its favorable solvency and anticipated effects on application and film properties. The experimental protocols provided in this document offer a systematic approach for researchers and formulators to evaluate its performance characteristics within their specific coating systems. Further investigation is recommended to generate specific quantitative data to build a more comprehensive understanding of its performance profile.

References

Application Notes and Protocols for Methyl 2-(2-methoxyethoxy)acetate as a Coalescing Agent in Paints and Lacquers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-methoxyethoxy)acetate is a high-performance, low-volatility coalescing agent for water-based paints and lacquers. As a glycol ether ester, it promotes the formation of a continuous, uniform film by temporarily plasticizing the polymer binder particles, allowing them to fuse together as the paint dries.[1][2] This document provides detailed application notes, experimental protocols for performance evaluation, and relevant data for researchers and formulators.

Physicochemical Properties

This compound is a clear, colorless liquid with a mild odor. Its key properties make it an effective coalescing agent.

| Property | Value | Reference |

| Chemical Formula | C6H12O4 | [3] |

| Molecular Weight | 148.16 g/mol | [3] |

| CAS Number | 17640-28-7 | [3][4] |

| Boiling Point | 185.4 ± 15.0 °C (Predicted) | |

| Density | 1.030 ± 0.06 g/cm³ (Predicted) | |

| XLogP3 | -0.1 | [3] |

Mechanism of Action in Film Formation

The formation of a durable paint film from a latex dispersion is a multi-step process. This compound plays a crucial role in the coalescence stage.

-

Evaporation of Water: As the water in the paint formulation evaporates, the polymer binder particles are forced into close contact.

-

Particle Deformation and Coalescence: this compound, being a slow-evaporating solvent, temporarily reduces the glass transition temperature (Tg) of the polymer, softening the particles.[5] This allows them to deform and fuse, forming a continuous and crack-free film.

-

Evaporation of Coalescing Agent: After film formation, the coalescing agent slowly evaporates, and the paint film develops its final hardness and durability.[1]

Performance Data (Illustrative)

The following tables present illustrative performance data for this compound in a typical acrylic latex paint formulation. Actual results will vary depending on the specific paint formulation.

Table 1: Minimum Film Formation Temperature (MFFT) Reduction

| Coalescing Agent Concentration (% on latex solids) | MFFT (°C) |

| 0% (Control) | 15 |

| 2% | 8 |

| 4% | 3 |

| 6% | < 0 |

Table 2: Effect on Film Properties

| Property | Control (No Coalescent) | 4% this compound |

| Drying Time (Set-to-touch, hours) | 1.5 | 2.0 |

| Drying Time (Dry-hard, hours) | 6 | 8 |

| Gloss (60°) | 75 | 85 |

| Pencil Hardness (7 days) | HB | F |

Experimental Protocols

The following are detailed protocols for evaluating the performance of this compound as a coalescing agent.

Determination of Minimum Film Formation Temperature (MFFT)

This protocol is based on the principles of ASTM D2354.

Objective: To determine the lowest temperature at which a latex formulation with this compound will form a continuous film.

Materials:

-

Latex binder

-

This compound

-

MFFT bar with a temperature gradient (e.g., -5°C to 25°C)

-

Film applicator (e.g., 75 µm)

-

Dry air or nitrogen source

Procedure:

-

Prepare a series of latex samples with varying concentrations of this compound (e.g., 0%, 2%, 4%, 6% by weight on latex solids).

-

Thoroughly mix each sample to ensure uniform distribution of the coalescing agent.

-

Turn on the MFFT bar and allow the temperature gradient to stabilize.

-